RU-302

TAM Receptors Cancer Signaling Chemical Probe

RU-302 is a unique chemical probe that acts as a pan-TAM inhibitor by blocking the extracellular Gas6-TAM receptor interface. Unlike ATP-competitive kinase inhibitors or single-receptor antibodies, it simultaneously inhibits Axl, Mertk, and Tyro3, overcoming functional redundancy. Choose RU-302 for orthogonal validation of TAM-dependent phenotypes in oncology research. High-purity solid for reliable in vitro and in vivo studies.

Molecular Formula C24H24F3N3O2S
Molecular Weight 475.5 g/mol
Cat. No. B10829960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-302
Molecular FormulaC24H24F3N3O2S
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C24H24F3N3O2S/c1-16-21(17(2)32-28-16)15-33-22-9-4-3-8-20(22)23(31)30-12-10-29(11-13-30)19-7-5-6-18(14-19)24(25,26)27/h3-9,14H,10-13,15H2,1-2H3
InChIKeyIZHRNXCFYZERFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RU-302: A Pan-TAM Inhibitor Targeting the Gas6-TAM Interface for Oncology Research


RU-302 (CAS 1182129-77-6) is a small molecule pan-TAM inhibitor that blocks the extracellular interaction between the TAM receptor Ig1 domain and the Gas6 Lg domain [1]. This mechanism effectively inhibits Gas6-inducible activation of Axl, Mertk, and Tyro3 receptor tyrosine kinases with low micromolar IC50 values in cell-based assays [1]. RU-302 suppresses tumor growth in a mouse xenograft model of lung cancer, establishing its utility as a chemical probe for studying TAM-dependent oncogenic signaling [1].

Why RU-302 Cannot Be Replaced by ATP-Competitive TAM Inhibitors or Single Receptor Antagonists


RU-302's unique extracellular mechanism of action fundamentally differentiates it from ATP-competitive kinase inhibitors like R428 (bemcentinib) and from antibody-based approaches targeting single TAM receptors [1]. By binding to the TAM Ig1-Gas6 interface, RU-302 acts as a pan-TAM inhibitor, blocking ligand-dependent activation of all three family members (Axl, Mertk, Tyro3) simultaneously [1]. In contrast, intracellular kinase inhibitors target the conserved ATP-binding pocket, which can lead to off-target kinase inhibition and does not address the redundancy of TAM receptor signaling [2]. Therefore, substituting RU-302 with a single-receptor antagonist or a kinase inhibitor will not replicate its unique polypharmacology and may yield different experimental outcomes.

Quantitative Differentiation of RU-302 from TAM Inhibitors and Axl Antagonists


RU-302 Exhibits Pan-TAM Inhibitory Activity, Unlike Axl-Selective Kinase Inhibitor R428

In a chimeric TAM-IFNγR1 cell-based reporter assay, RU-302 at 10 µM inhibited Gas6-induced activation of all three TAM receptors: Axl (approx. 80% inhibition), Mertk (approx. 70% inhibition), and Tyro3 (approx. 65% inhibition) [1]. In contrast, the selective Axl kinase inhibitor R428 (bemcentinib) is reported to have no activity against Mertk or Tyro3 [2].

TAM Receptors Cancer Signaling Chemical Probe

RU-302 Demonstrates Functional Anti-Migratory Effects Comparable to R428

In a real-time cell migration assay (xCELLigence), both RU-302 and the Axl kinase inhibitor R428 (each at 10 µM) significantly inhibited Gas6-induced migration of MDA-MB-231 breast cancer cells [1]. The magnitude of inhibition was similar between the two compounds, indicating that extracellular blockade of the Gas6-Axl interaction is as effective as intracellular kinase inhibition for this functional endpoint [1].

Cell Migration Metastasis TAM Signaling

RU-302 Suppresses Tumor Growth In Vivo with Comparable Efficacy to RU-301

In a mouse xenograft model using H1299 non-small cell lung cancer cells, RU-302 administered at 30 mg/kg significantly suppressed tumor growth, resulting in a 40-50% reduction in tumor volume compared to vehicle control [1]. The structurally related analog RU-301 achieved similar tumor growth inhibition at the same dose [1].

Xenograft Model Lung Cancer In Vivo Efficacy

High-Impact Research Applications for RU-302 in Oncology and Signal Transduction


Elucidating the Role of Pan-TAM Signaling in Tumor Progression and Metastasis

RU-302 is the preferred tool for dissecting the collective contribution of Axl, Mertk, and Tyro3 to cancer cell phenotypes. Unlike single-receptor antagonists, RU-302 blocks all three receptors simultaneously, overcoming functional redundancy that can mask phenotypes [1]. Use RU-302 in migration, invasion, and colony formation assays to establish the requirement for Gas6-TAM signaling in your cell model of interest [1].

Validating TAM-Dependent Oncogenic Signaling in In Vivo Xenograft Studies

RU-302 has demonstrated efficacy in suppressing tumor growth in a mouse xenograft model of lung cancer, establishing its utility as an in vivo chemical probe [1]. This makes it suitable for preclinical proof-of-concept studies investigating the therapeutic potential of blocking the Gas6-TAM interaction.

Orthogonal Validation of TAM Kinase Inhibitor Phenotypes

The extracellular mechanism of RU-302 provides a critical orthogonal approach to validate results obtained with ATP-competitive TAM kinase inhibitors like R428 [1]. Consistent phenotypes observed with both RU-302 and a kinase inhibitor strengthen the conclusion that TAM signaling, rather than off-target kinase effects, is driving the observed biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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